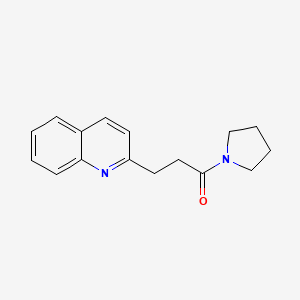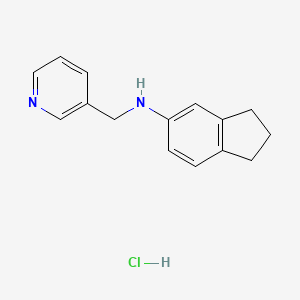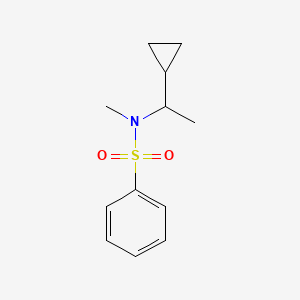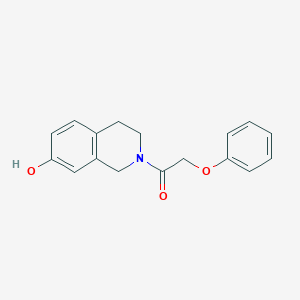
1-Pyrrolidin-1-yl-3-quinolin-2-ylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pyrrolidin-1-yl-3-quinolin-2-ylpropan-1-one, also known as Pyrrolidinylquinone (PQP), is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in various fields. PQP is a member of the cathinone family and is structurally similar to other psychoactive substances such as amphetamines and MDMA.
Mecanismo De Acción
The mechanism of action of PQP is not fully understood, but it is believed to act as a dopamine and norepinephrine reuptake inhibitor. This means that it increases the levels of dopamine and norepinephrine in the brain, leading to increased feelings of euphoria and stimulation.
Biochemical and Physiological Effects:
PQP has been shown to have a number of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as increase body temperature. Additionally, PQP has been shown to increase the levels of dopamine and norepinephrine in the brain, leading to increased feelings of euphoria and stimulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using PQP in lab experiments is that it is relatively easy to synthesize and can be produced in large quantities. Additionally, PQP has been shown to have a number of potential applications in scientific research. However, one limitation of using PQP in lab experiments is that its psychoactive properties could potentially interfere with the results of the experiment.
Direcciones Futuras
There are a number of potential future directions for research on PQP. One area of research could be the development of new treatments for oxidative stress-related diseases based on PQP's antioxidant properties. Another area of research could be the development of new antibiotics based on PQP's antibacterial and antifungal properties. Additionally, further research could be done to better understand the mechanism of action of PQP and its potential applications in scientific research.
Métodos De Síntesis
PQP can be synthesized through a variety of methods, including the Leuckart-Wallach reaction and the Friedel-Crafts reaction. The Leuckart-Wallach reaction involves the reaction between 2-aminopyridine and cyclohexanone, followed by a cyclization reaction. The Friedel-Crafts reaction involves the reaction between quinoline and propionyl chloride, followed by a cyclization reaction.
Aplicaciones Científicas De Investigación
PQP has been studied for its potential use as a psychoactive substance, but it also has potential applications in scientific research. PQP has been shown to have antioxidant properties, which could be useful in the development of new treatments for oxidative stress-related diseases. Additionally, PQP has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
1-pyrrolidin-1-yl-3-quinolin-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c19-16(18-11-3-4-12-18)10-9-14-8-7-13-5-1-2-6-15(13)17-14/h1-2,5-8H,3-4,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUBCTSXBPCICV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7509678.png)
![Methyl 2-[3-oxo-1-(3-phenoxybenzoyl)piperazin-2-yl]acetate](/img/structure/B7509679.png)
![N-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)cyclopentanecarboxamide](/img/structure/B7509685.png)
![N,2-dimethyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)propanamide](/img/structure/B7509694.png)

![2-(3-methyl-2,4-dioxopyrimidin-1-yl)-N-[3-(1-methyltetrazol-5-yl)phenyl]acetamide](/img/structure/B7509712.png)
![N-methyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7509717.png)


![3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one](/img/structure/B7509731.png)
![2-[[Cyclopentyl(methyl)amino]methyl]phthalazin-1-one](/img/structure/B7509749.png)